molecular formula C10H22N2 B14650833 Ethanimidamide, N,N'-dibutyl- CAS No. 52120-15-7

Ethanimidamide, N,N'-dibutyl-

Cat. No.: B14650833
CAS No.: 52120-15-7
M. Wt: 170.30 g/mol
InChI Key: BSENPUMSGQVFKR-UHFFFAOYSA-N
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Description

Ethanimidamide, N,N’-dibutyl- is an organic compound belonging to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to two alkyl or aryl groups. Ethanimidamide, N,N’-dibutyl- is specifically known for its two butyl groups attached to the nitrogen atoms, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-dibutyl- typically involves the reaction of ethanimidamide with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of Ethanimidamide, N,N’-dibutyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanimidamide, N,N’-dibutyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium alkoxides (NaOR) or Grignard reagents (RMgX) are employed.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amidines with different alkyl or aryl groups.

Scientific Research Applications

Ethanimidamide, N,N’-dibutyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanimidamide, N,N’-dibutyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethanimidamide, N,N’-diphenyl-
  • Acetamidine, N,N’-dibutyl-
  • N,N’-Dimethylethanimidamide

Comparison: Ethanimidamide, N,N’-dibutyl- is unique due to its specific butyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other amidines may not be as effective.

Properties

CAS No.

52120-15-7

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N'-dibutylethanimidamide

InChI

InChI=1S/C10H22N2/c1-4-6-8-11-10(3)12-9-7-5-2/h4-9H2,1-3H3,(H,11,12)

InChI Key

BSENPUMSGQVFKR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=NCCCC)C

Origin of Product

United States

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